(20R,22R)-20,22-Dihydroxycholesterol
(20R,22R)-20,22-Dihydroxycholesterol
(20R,22R)-20,22-dihydroxycholesterol is an oxysterol that is cholesterol substituted by hydroxy groups at positions 20 and 22 (the 20R,22R-stereoisomer). It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, a 22-hydroxy steroid, a 3beta-sterol, a cholestanoid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.
Brand Name:
Vulcanchem
CAS No.:
596-94-1
VCID:
VC21128765
InChI:
InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1
SMILES:
CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Molecular Formula:
C27H46O3
Molecular Weight:
418.7 g/mol
(20R,22R)-20,22-Dihydroxycholesterol
CAS No.: 596-94-1
Cat. No.: VC21128765
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (20R,22R)-20,22-dihydroxycholesterol is an oxysterol that is cholesterol substituted by hydroxy groups at positions 20 and 22 (the 20R,22R-stereoisomer). It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, a 22-hydroxy steroid, a 3beta-sterol, a cholestanoid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. |
|---|---|
| CAS No. | 596-94-1 |
| Molecular Formula | C27H46O3 |
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | (2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol |
| Standard InChI | InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 |
| Standard InChI Key | ISBSSBGEYIBVTO-TYKWNDPBSA-N |
| Isomeric SMILES | CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
| SMILES | CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
| Canonical SMILES | CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
| Appearance | Assay:≥95%A crystalline solid |
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